ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a propanoate ester group, and a 4-chlorobenzyl ether substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of 4-hydroxycoumarin with appropriate aldehydes under acidic or basic conditions.
Introduction of the 4-chlorobenzyl ether group: This step involves the reaction of the chromen-2-one derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl ether group, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with active sites of enzymes, potentially inhibiting their activity. The 4-chlorobenzyl ether group may enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives:
- Ethyl 2-{[((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications
Biological Activity
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure features a chromen-2-one core, an ethyl propanoate group, and a 4-chlorobenzyl ether moiety, which contribute to its potential biological activities. The molecular formula is C20H21ClO4, with a molecular weight of approximately 362.84 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The chromen-2-one structure is known for anti-inflammatory, antioxidant, and anticancer properties. The presence of the 4-chlorobenzyl group may enhance the compound's metabolic stability and binding affinity to biological targets, making it a candidate for pharmacological studies .
Pharmacological Properties
- Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) indicates that modifications in the benzyl group can significantly influence its anticancer potency .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : The chromen-2-one core is associated with antioxidant properties, suggesting that this compound may help in reducing oxidative stress in biological systems .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxic effects on cancer cell lines | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Antioxidant | Reduction of oxidative stress |
Structure Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity. For instance, the presence of electron-withdrawing groups like chlorine at the para position on the benzyl ring has been correlated with increased anticancer activity .
Table 2: Key Structural Features Influencing Activity
Structural Feature | Influence on Activity |
---|---|
Chlorine Substitution | Enhances metabolic stability |
Ethyl Propanoate Group | Influences pharmacokinetics |
Chromen-2-one Core | Associated with antioxidant properties |
Properties
Molecular Formula |
C23H23ClO5 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
ethyl 3-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H23ClO5/c1-4-27-21(25)12-10-19-14(2)18-9-11-20(15(3)22(18)29-23(19)26)28-13-16-5-7-17(24)8-6-16/h5-9,11H,4,10,12-13H2,1-3H3 |
InChI Key |
XUURTMAPSJODKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C)OC1=O)C |
Origin of Product |
United States |
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